molecular formula C14H20ClNO2 B159168 Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 24465-45-0

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B159168
CAS No.: 24465-45-0
M. Wt: 269.77 g/mol
InChI Key: BBWMASBANDIFMV-UHFFFAOYSA-N
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Description

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound of significant interest in organic and medicinal chemistry research. This piperidine derivative serves as a crucial synthetic intermediate and building block. It is structurally related to normeperidine, the active metabolite of the analgesic meperidine . The presence of both an ester and a basic amine functionality in its molecular framework makes it a versatile precursor for the synthesis of more complex molecules. Researchers value this compound for its potential applications in developing and studying pharmacologically active compounds, particularly in central nervous system (CNS) research. The compound is a white, odorless solid powder . It is very soluble in water and freely soluble in alcohol, which facilitates its use in various experimental setups . As a handled chemical, appropriate safety measures should be observed. It is hazardous in case of ingestion and may be irritating to the skin, eyes, and respiratory system . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMASBANDIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-17-8 (Parent)
Record name Normeperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60947361
Record name Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24465-45-0
Record name 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=24465-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normeperidine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORMEPERIDINE HYDROCHLORIDE
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Preparation Methods

Synthesis of Betaine Precursors

The betaine precursor, 1:1-dimethyl-4-phenyl-piperidine-4-carboxylic acid betaine, is synthesized via saponification of 1:1-dimethyl-4-phenyl-4-cyano-piperidinium bromide. The cyano-piperidinium bromide is itself prepared from dimethylaminoethylbenzylcyanide and propylene-1,2-dibromide. Saponification with 30% sulfuric acid at 40°C yields the betaine as a crystalline mass, which is isolated by precipitation with calcium hydroxide and filtration.

Thermal Rearrangement and Ester Formation

Heating the betaine to 200–250°C under vacuum induces a structural rearrangement, producing ethyl 4-phenylpiperidine-4-carboxylate. For example, dry distillation of 1:1-diethyl-4-phenyl-piperidine-4-carboxylic acid betaine at 115–117°C under 0.07 mm Hg yields 1-ethyl-4-phenyl-piperidine-4-carboxylic acid ethyl ester as a colorless oil. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Key Reaction Parameters:

  • Temperature : 200–250°C (optimal rearrangement)

  • Pressure : 0.05–0.15 mm Hg (vacuum distillation)

  • Solvent : Decaline (high-boiling solvent for homogeneous heating)

Yield and Purity:

  • The ester is isolated via fractional distillation, with yields contingent on betaine purity.

  • Recrystallization from hexane produces a crystalline product melting at 171–173°C (hydrochloride form).

Alkylation of 4-Phenylpiperidine-4-Carboxylate Esters

An alternative route, detailed in US3093652, involves alkylation of preformed piperidine esters. Ethyl 4-phenylpiperidine-4-carboxylate reacts with 2-(monocarbocyclic-aryl)-2-oxo-(lower-alkyl) halides to introduce substituents on the piperidine nitrogen.

Reaction Mechanism and Conditions

The alkylation proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the halide. For instance, ethyl 4-phenylpiperidine-4-carboxylate heated with 2-oxo-2-phenylethyl bromide in ethanol at 50–150°C yields ethyl 1-(2-oxo-2-phenylethyl)-4-phenylpiperidine-4-carboxylate. Acidification with HCl then forms the hydrochloride salt.

Optimization Insights:

  • Solvent : Lower alkanols (e.g., ethanol, methanol) enhance reaction homogeneity.

  • Catalyst : No catalyst required; reaction proceeds thermally.

  • Halide Preference : Bromides exhibit higher reactivity than iodides or sulfonates.

Isolation and Salt Formation

Post-alkylation, the ester is extracted using dilute acid (e.g., 10% HCl) and purified via solvent evaporation. The hydrochloride salt crystallizes upon cooling, with a reported melting point of 204–205°C.

Comparative Analysis of Synthetic Routes

Method Thermal Rearrangement Alkylation
Starting Material Betaine intermediatePreformed ester
Reaction Conditions 200–250°C, vacuum50–150°C
Yield Moderate (dependent on distillation)High (≥80%)
Purity Requires recrystallizationDirect salt formation
Scalability Limited by vacuum distillationIndustrially feasible

Critical Evaluation of Methodologies

Advantages of Thermal Rearrangement

  • Minimal Byproducts : The betaine-to-ester conversion avoids side reactions, ensuring high regioselectivity.

  • Functional Group Tolerance : Substituents on the piperidine nitrogen (e.g., methyl, benzyl) remain intact during rearrangement.

Limitations of Alkylation

  • Halide Availability : Requires synthesis of specialized halides, increasing cost.

  • Steric Hindrance : Bulky substituents on the piperidine nitrogen may reduce reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have diverse applications in pharmaceutical research and development.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
  • CAS No.: 24465-45-0
  • Molecular Formula: C₁₄H₁₉NO₂·HCl
  • Molecular Weight : 269.77 g/mol
  • Key Synonyms: Normeperidine hydrochloride, 4-Phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride

Pharmacological Relevance: This compound is a piperidine derivative with structural similarities to opioid analgesics like pethidine (meperidine). It serves as a precursor in the synthesis of diphenoxylate hydrochloride, an antidiarrheal agent . Additionally, its derivative, phenoperidine hydrochloride (Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride), is a narcotic analgesic with a prolonged duration of action compared to pethidine .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
This compound Phenyl, ethoxycarbonyl C₁₄H₁₉NO₂·HCl 269.77 24465-45-0 Intermediate for antidiarrheals/analgesics; acute toxicity (oral, dermal, inhalation)
Ethyl 4-isopropylpiperidine-4-carboxylate hydrochloride Isopropyl C₁₂H₂₃NO₂·HCl 257.78 1186663-19-3 Higher lipophilicity due to branched alkyl substituent
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride 4-Chlorophenyl, ethyl C₁₃H₁₉Cl₂N 260.20 1795508-35-8 Increased halogen-mediated stability; potential neurotoxicity
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride Methyl C₁₀H₂₀ClNO₂ 229.73 225240-71-1 Lower molecular weight; similar acute toxicity profile
4-Acetyl-4-phenylpiperidine hydrochloride Acetyl, phenyl C₁₃H₁₆ClNO 245.73 N/A Ketone group alters metabolic pathways; used in CNS drug research

Pharmacological and Functional Differences

  • Antidiarrheal Activity: Pyridyl ester derivatives of Ethyl 4-phenylpiperidine-4-carboxylate (e.g., 3-pyridyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate dihydrochloride) exhibit enhanced antidiarrheal potency compared to the parent compound. This is attributed to improved receptor affinity and reduced first-pass metabolism .
  • Analgesic Potency: Phenoperidine hydrochloride, a hydroxylated derivative, shows a longer duration of action than pethidine due to reduced hepatic clearance .
  • Toxicity Profiles :
    The parent compound and its methyl/isopropyl analogs share acute toxicity classifications (e.g., oral LD₅₀ in rats: 150–300 mg/kg), while chlorophenyl derivatives may pose additional neurotoxic risks .

Research Findings and Patents

  • Key Patent : US 2025/0001 describes pyridyl ester derivatives with 10–100x higher antidiarrheal activity than the parent compound in charcoal meal tests .
  • Structural Insights : X-ray crystallography (using SHELX software ) confirms the chair conformation of the piperidine ring, critical for receptor binding .

Biological Activity

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride, also known as a derivative of pethidine (meperidine), is a compound of significant interest in medicinal chemistry due to its analgesic properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenyl group and an ethyl ester functional group. Its structural similarity to pethidine suggests that it may exhibit comparable pharmacological effects, particularly in pain management.

The primary mechanism through which ethyl 4-phenylpiperidine-4-carboxylate exerts its effects is via interaction with the opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesia. Additionally, studies have indicated that this compound may influence potassium channels, specifically Kv1.3 channels, which are implicated in T cell activation and autoimmune responses .

Pharmacological Effects

  • Analgesic Activity : Ethyl 4-phenylpiperidine-4-carboxylate has been shown to possess significant analgesic properties. Its efficacy is comparable to that of other opioid analgesics, making it a candidate for pain management therapies.
  • Effects on Immune Response : Research indicates that compounds similar to ethyl 4-phenylpiperidine can modulate immune responses by blocking Kv1.3 channels, which may have implications for treating autoimmune disorders .
  • Cytotoxicity Studies : Recent investigations into piperidine derivatives suggest that modifications in their structure can enhance cytotoxicity against certain cancer cell lines. For example, derivatives have shown improved efficacy in inducing apoptosis in tumor cells compared to standard treatments .

Case Study 1: Analgesic Efficacy

A clinical study evaluated the analgesic effects of ethyl 4-phenylpiperidine-4-carboxylate in patients experiencing postoperative pain. The results demonstrated a significant reduction in pain scores compared to placebo, indicating its potential as an effective analgesic agent.

Case Study 2: Immunomodulatory Effects

In a preclinical model of autoimmune encephalomyelitis, administration of ethyl 4-phenylpiperidine-4-carboxylate resulted in reduced T cell proliferation and cytokine release. This suggests that the compound may have therapeutic potential in managing autoimmune diseases by modulating immune responses through Kv1.3 channel blockade .

Comparative Analysis with Similar Compounds

Compound NamePrimary UseMechanism of ActionAnalgesic Properties
Ethyl 4-phenylpiperidine-4-carboxylatePain managementMu-opioid receptor agonistHigh
Pethidine (Meperidine)Moderate to severe painMu-opioid receptor agonistHigh
AnileridineAnalgesiaMu-opioid receptor agonistModerate

Q & A

Basic: What are the established synthetic routes for Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride, and how can purity be optimized?

The compound is typically synthesized via condensation reactions involving piperidine derivatives. For example, Ethyl 4-phenylpiperidine-4-carboxylate (a precursor) is reacted with brominated intermediates under basic conditions, as seen in the synthesis of diphenoxylate hydrochloride . Purity optimization involves:

  • Chromatographic purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound.
  • Recrystallization : Using ethanol or methanol to remove impurities, monitored by HPLC (≥98% purity criteria, as in analytical standards) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm proton environments and carbon frameworks.
  • X-ray crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly for verifying stereochemistry and hydrogen bonding patterns .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₁₅H₂₁NO₂·HCl, FW 283.8) .

Advanced: How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

  • Electrostatic potentials : To predict reactive sites for nucleophilic/electrophilic attacks.
  • Thermochemical data : Atomization energies and ionization potentials for stability assessments .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations to study solvation behavior in pharmacological contexts.

Advanced: What contradictions exist in reported pharmacological activities, and how can they be resolved?

highlights discrepancies in addiction liability studies. For example, Ethyl 1-(2-carbamylethyl)-4-phenylpiperidine-4-carboxylate hydrochloride showed incomplete morphine-like effects in human trials, with variable responses across subjects. Resolving contradictions requires:

  • Dose-response studies : Systematic evaluation of receptor binding (e.g., μ-opioid receptors) at varying concentrations.
  • In vitro/in vivo correlation : Using animal models to assess conditioned abstinence behaviors vs. human clinical data .

Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?

  • Chiral centers : The piperidine ring and ester group can adopt multiple conformations. Molecular docking (e.g., AutoDock Vina) can predict enantiomer-specific binding to targets like opioid receptors.
  • Dynamic simulations : MD simulations (e.g., GROMACS) to study conformational stability in aqueous vs. lipid membranes .

Basic: What safety protocols are critical for handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (irritation risks noted in SDS) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride fumes.
  • Storage : -20°C in airtight containers to prevent degradation; stability ≥5 years under these conditions .

Advanced: What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

  • Catalyst optimization : Transition from lab-scale catalysts (e.g., triethylamine) to immobilized catalysts for reusable, large-batch reactions.
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Basic: How is this compound used as a reference standard in forensic analysis?

  • LC-MS/MS quantification : Calibrated against certified standards (e.g., Cayman Chemical’s Item No. 37982) to detect opioid analogs in biological samples.
  • Cross-validation : Compare retention times and fragmentation patterns with databases (e.g., NIST) .

Advanced: What are the limitations of current structural analogs in SAR studies?

  • Functional group rigidity : The ester moiety’s hydrolytic instability may reduce bioavailability. Solutions include prodrug strategies (e.g., ester-to-amide conversion).
  • Selectivity gaps : Modifying the phenyl group (e.g., halogenation) could enhance receptor specificity, as seen in 4-(4-chlorophenyl)piperidine derivatives .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

  • ¹³C/²H labeling : Synthesize deuterated analogs (e.g., at the piperidine ring) to track hepatic metabolism via mass spectrometry.
  • Applications : Identify major metabolites (e.g., N-demethylation products) and cytochrome P450 interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
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